1-(3-tert-Butylphenyl)-2-propanol
Description
1-(3-tert-Butylphenyl)-2-propanol (CAS: 1443321-17-2) is an aromatic alcohol featuring a tert-butyl-substituted phenyl group attached to a secondary alcohol moiety. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The compound is primarily utilized as a pharmaceutical intermediate or research chemical, with applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(3-tert-butylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(14)8-11-6-5-7-12(9-11)13(2,3)4/h5-7,9-10,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIHVSYVUBGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-tert-Butylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-tert-butylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-(3-tert-Butylphenyl)-2-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-tert-Butylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(3-tert-Butylphenyl)-2-propanone.
Reduction: 1-(3-tert-Butylphenyl)propane.
Substitution: 1-(3-tert-Butylphenyl)-2-chloropropane.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1-(3-tert-butylphenyl)-2-propanol derivatives as antimicrobial agents. For instance, a series of derivatives demonstrated marked antibacterial and antifungal effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.78 μg/mL to 12.5 μg/mL, indicating their potency against planktonic microorganisms and biofilm formation .
Neuropharmacological Studies
Another area of interest is the compound's interaction with acetylcholinesterase (AChE). A derivative, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, was identified as a potent inhibitor of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . This highlights the compound's relevance in developing therapeutic agents targeting cholinergic dysfunction.
Chemical Intermediate in Synthesis
1-(3-tert-Butylphenyl)-2-propanol serves as a valuable intermediate in synthesizing various chemical compounds. It can be transformed into other functionalized derivatives through established organic reactions. For example, it can undergo oxidation to yield corresponding aldehydes or ketones, which are important in fragrance and flavor industries .
Table 1: Synthesis Pathways for Derivatives
| Compound Derivative | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| 3-(3-tert-butylphenyl)propanal | Hydroformylation | Low | |
| 2-methyl-3-(3-tert-butylphenyl)propanal | Palladium-catalyzed coupling | Moderate |
Material Science Applications
Polymer Additives
The compound has been investigated for its role as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and adhesives. The incorporation of such additives can improve performance characteristics under varying environmental conditions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of synthesized derivatives of 1-(3-tert-butylphenyl)-2-propanol against biofilms formed by S. aureus and E. coli. The results indicated that certain derivatives inhibited biofilm formation by over 50%, showcasing their potential as novel antimicrobial agents .
Case Study 2: Neuropharmacological Potential
Kinetic studies on the inhibition of AChE by fluorinated derivatives revealed that modifications to the tert-butyl group significantly enhanced inhibitory activity. This suggests that structural optimization of similar compounds could lead to effective treatments for cognitive disorders .
Mechanism of Action
The mechanism of action of 1-(3-tert-Butylphenyl)-2-propanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
1-(3-tert-Butylphenyl)-2-methylpropan-2-ol
- Structure : Differs by a methyl group at the alcohol-bearing carbon (C2), forming a tertiary alcohol.
- Key Differences: Increased steric hindrance due to the tertiary alcohol configuration may reduce nucleophilicity compared to the secondary alcohol in 1-(3-tert-Butylphenyl)-2-propanol.
1-Propanol vs. 2-Propanol Backbone
- Key Findings: 1-Propanol induces reentrant conformational transitions in DNA (coil → globule → unfolded), attributed to water-rich nanocluster formation. 2-Propanol causes consistent DNA compaction, making it more suitable for genomic DNA retrieval. Implications: For 1-(3-tert-Butylphenyl)-2-propanol, the secondary alcohol position may influence interactions with biomolecules or solvents differently than tertiary analogs .
Aromatic Substitution Variants
1-(1-Naphthyloxy)-3-(isopropylamino)-2-propanol (Propranolol Hydrochloride)
- Structure: Features a naphthyloxy group and an isopropylamino substituent.
- Key Differences: Propranolol’s naphthyloxy group enhances π-π stacking interactions, critical for β-adrenergic receptor binding. The amino group introduces basicity (pKa ~9.4), unlike the neutral alcohol in 1-(3-tert-Butylphenyl)-2-propanol.
- Applications: Clinically used as a non-selective β-blocker, highlighting how aromatic group choice dictates pharmacological activity .
3-(3-Tert-Butylphenyl)-2-methylpropanal
- Structure : Replaces the alcohol group with an aldehyde.
- Key Differences :
- The aldehyde moiety increases electrophilicity, enabling participation in condensation reactions.
- Reduced hydrogen-bonding capacity compared to the alcohol analog, altering solubility and aggregation behavior.
- Applications : Used in fragrance and flavor synthesis due to its reactive aldehyde group .
Functional Group Derivatives
1-(3-tert-Butyl-4-hydroxyphenyl)propan-2-one
- Structure : Replaces the alcohol with a ketone.
- Key Differences: The ketone group eliminates hydrogen-bond donor capability, reducing solubility in polar solvents. Increased susceptibility to nucleophilic attack at the carbonyl carbon.
- Applications : Serves as a precursor in antioxidant or polymer synthesis .
1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol
- Structure : Incorporates halogen and sulfonyl groups.
- Key Differences: Sulfonyl and halogen groups enhance electronegativity and metabolic stability. Potential for broader biological activity (e.g., enzyme inhibition) compared to non-sulfonated analogs.
Biological Activity
1-(3-tert-Butylphenyl)-2-propanol is a secondary alcohol with significant potential in various biological applications. Its structure features a tert-butyl group attached to a phenyl ring, which influences its biological activity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
- IUPAC Name : 1-(3-tert-Butylphenyl)-2-propanol
- Molecular Formula : C13H18O
- Molecular Weight : 194.29 g/mol
Synthesis Methods
The synthesis of 1-(3-tert-Butylphenyl)-2-propanol typically involves the reduction of corresponding ketones or the alkylation of phenolic compounds. Common methods include:
- Reduction : Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
- Alkylation : Reaction of tert-butyl phenol with propylene oxide under basic conditions.
1-(3-tert-Butylphenyl)-2-propanol exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some research indicates that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of 1-(3-tert-butylphenyl)-2-propanol against various pathogens. The results demonstrated significant inhibition zones against Gram-positive bacteria, suggesting potential use as a natural preservative in food products .
Case Study 2: Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. It was found to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .
Case Study 3: Neuroprotection
In vitro studies indicated that 1-(3-tert-butylphenyl)-2-propanol could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential for development into therapeutic agents for conditions such as Alzheimer's disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
